Imatinib (Piperidin)-N,N-dioxid

Übersicht

Beschreibung

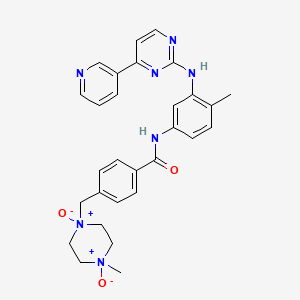

Imatinib (Piperidine)-N,N-dioxide is a compound associated with the synthesis and characterization of imatinib mesylate, a potent antineoplastic agent that acts as a tyrosine kinase inhibitor. Imatinib mesylate is primarily used for the treatment of various cancers, including chronic myelogenous leukemia, acute lymphocytic leukemia, and certain types of gastrointestinal stromal tumors .

Wissenschaftliche Forschungsanwendungen

Imatinib (Piperidine)-N,N-dioxide is used in scientific research to study the synthesis and characterization of impurities in imatinib mesylate. This research is crucial for understanding the impurity profile and developing accurate analytical methods during the research and development phase . Additionally, it helps in evaluating the genotoxic nature of imatinib impurities, which is essential for ensuring the safety and efficacy of the drug .

Wirkmechanismus

Target of Action

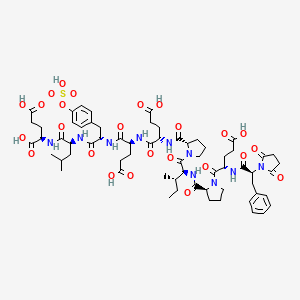

Imatinib (Piperidine)-N,N-dioxide, also known as 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide or Imatinib related substance b, primarily targets the BCR-ABL fusion protein . This fusion protein is a constitutively active tyrosine kinase, central to the transformation of hematopoietic cells in conditions such as chronic myeloid leukemia .

Mode of Action

Imatinib (Piperidine)-N,N-dioxide inhibits the BCR-ABL tyrosine kinase by binding to its ATP binding site and stabilizing its inactive form . This prevents tyrosine autophosphorylation, thereby inhibiting the phosphorylation of its substrates . This inhibition disrupts the activation of multiple signal transduction pathways, leading to decreased proliferation, reduced growth-factor dependence and apoptosis, and perturbed interaction with the extracellular matrix and stroma .

Biochemical Pathways

The inhibition of BCR-ABL by Imatinib (Piperidine)-N,N-dioxide affects several crucial signaling pathways. These include the STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . The disruption of these pathways leads to various anticancer biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Pharmacokinetics

The pharmacokinetics of Imatinib (Piperidine)-N,N-dioxide involves active transport into and out of cells . This active transport process is likely mediated by the human organic cation transporter 1 (hOCT1) for influx and MDR1 (ABCB1) for efflux . The differential expression of these transporters may be a critical determinant of intracellular drug levels and, hence, resistance to Imatinib (Piperidine)-N,N-dioxide .

Result of Action

The action of Imatinib (Piperidine)-N,N-dioxide results in unprecedented responses in chronic phase conditions, with rates of complete cytogenetic response (CCR) of more than 40% in patients after failure of interferon-α (IFN) and more than 80% in newly diagnosed patients . Resistance to treatment after an initial response is common in more advanced phases of the disease .

Action Environment

The action, efficacy, and stability of Imatinib (Piperidine)-N,N-dioxide can be influenced by various environmental factors. These include the presence of excess growth factors in the microenvironment, the number of membrane-bound receptors, and whether these receptors or downstream signaling pathways are constantly activated by mutations or chromosome rearrangements . Understanding these factors is crucial for predicting potential side effects and novel medical uses of Imatinib (Piperidine)-N,N-dioxide.

Biochemische Analyse

Biochemical Properties

Imatinib (Piperidine)-N,N-dioxide interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Imatinib, which is known to inhibit multiple tyrosine kinases . The nature of these interactions is largely dependent on the specific biomolecules it interacts with.

Cellular Effects

Imatinib (Piperidine)-N,N-dioxide influences cell function by interacting with various cellular processes. As a derivative of Imatinib, it may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Imatinib (Piperidine)-N,N-dioxide involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. As a derivative of Imatinib, it likely exerts its effects at the molecular level in a similar manner .

Vorbereitungsmethoden

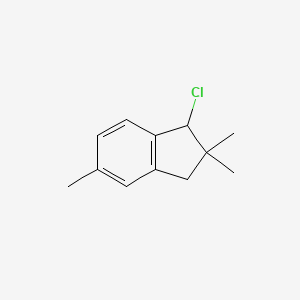

Synthetic Routes and Reaction Conditions: Imatinib (Piperidine)-N,N-dioxide can be synthesized by taking imatinib impurity F dissolved in chloroform and adding triethylamine dropwise under cooling conditions. The reaction mixture is stirred for 10-15 minutes, followed by the addition of 4-chloromethyl .

Industrial Production Methods: The industrial production of imatinib related substance b involves a series of chemical reactions and purification steps to ensure the final product meets stringent purity requirements. The process typically includes the use of high-performance liquid chromatography (HPLC) to separate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Imatinib (Piperidine)-N,N-dioxide undergoes various chemical reactions, including substitution reactions. For example, the synthesis of imatinib impurity B involves the substitution of a chlorine atom with a methyl group .

Common Reagents and Conditions:

Reagents: Triethylamine, chloroform, 4-chloromethyl.

Conditions: Cooling conditions, stirring for 10-15 minutes.

Major Products Formed: The major product formed from the reaction involving imatinib related substance b is imatinib impurity B .

Vergleich Mit ähnlichen Verbindungen

- Imatinib impurity A

- Imatinib impurity C

- Imatinib impurity F

- Imatinib impurity J

Comparison: Imatinib (Piperidine)-N,N-dioxide is unique in its specific synthesis route and the conditions required for its formation. While other impurities like imatinib impurity A, C, F, and J are also formed during the synthesis of imatinib mesylate, each impurity has distinct chemical properties and synthesis methods .

Eigenschaften

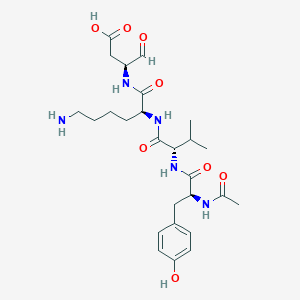

IUPAC Name |

4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKGVMIUOYNDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CC[N+](CC3)(C)[O-])[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857871 | |

| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571186-93-1 | |

| Record name | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571186-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Diazabicyclo[2.2.1]heptane,2-methyl-5-(methylsulfonyl)-,(1S)-(9CI)](/img/new.no-structure.jpg)

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)